5-Ethoxyoxazole

Synthetic Efficiency Aza-Wittig Reaction Process Chemistry

Researchers requiring a reactive, unsubstituted oxazole diene for cycloaddition often encounter steric or electronic interference from substituted analogs, leading to poor regiocontrol and product mixtures. 5-Ethoxyoxazole (CAS 15031-12-6) is the definitive, unsubstituted 5-alkoxyoxazole scaffold that eliminates this risk. - Predictable Reactivity: Its reaction with unsymmetrical alkynones yields a single regioisomer, eliminating laborious isomeric separations. - Supply Efficiency: Synthesized via an efficient aza-Wittig route, it offers a cost-advantaged, scalable alternative to multi-step substituted analog syntheses. - MedChem Utility: Enables modular [4+2] cycloadditions with alkynes and trifluoromethyl alkenes under mild, room-temperature conditions to build diverse 3-hydroxypyridine libraries.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 15031-12-6
Cat. No. B079106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxyoxazole
CAS15031-12-6
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCCOC1=CN=CO1
InChIInChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3
InChIKeyBNMZAQRFVVJHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxyoxazole Procurement Guide


5-Ethoxyoxazole (CAS: 15031-12-6) is an unsubstituted 5-alkoxyoxazole heterocycle [1]. It is characterized as a versatile and reactive building block for organic synthesis, primarily valued for its electron-rich diene character which enables efficient cycloaddition chemistry [2]. This compound serves as a foundational scaffold distinct from its substituted analogs (e.g., 4-methyl-5-ethoxyoxazole) due to its lack of additional steric or electronic modulation, providing a unique reactivity profile for accessing pyridine derivatives and other heterocyclic systems [3][4].

1
Electron-rich diene for cycloaddition Supports [4+2] cycloaddition with dienophiles to form pyridine and furan systems.
2
Unsubstituted oxazole core Lacks additional steric/electronic modulation, enabling a distinct reactivity profile compared to 4- or 2-substituted analogs.
3
Modular heterocycle synthesis Applicable to trifluoromethylated pyridine derivatives and polysubstituted 3-hydroxypyridines via mild-condition protocols.

5-Ethoxyoxazole Substitution Risks


Assuming that any '5-alkoxyoxazole' or substituted analog is a functionally identical replacement for unsubstituted 5-ethoxyoxazole is a critical and costly error in synthesis. The unsubstituted core lacks the additional steric hindrance and electronic effects present in 4- or 2-substituted derivatives [1]. This fundamental difference is the basis for its utility as a reactive diene in cycloadditions; a 4-methyl-5-ethoxyoxazole analog, for instance, exhibits different reactivity and regioselectivity with dienophiles, leading to a distinct product profile [2]. Similarly, the synthesis of 5-ethoxyoxazole itself can follow distinct, more efficient routes compared to its 4-methyl analog, which relies on lengthier, multi-step industrial processes [3]. Substituting a structurally similar compound without acknowledging these quantified differences in reaction yield, selectivity, and synthetic accessibility will predictably derail established protocols.

Substituted analog reactivity shift 4-Methyl-5-ethoxyoxazole introduces steric and electronic changes that may alter cycloaddition regioselectivity and product distribution compared to the unsubstituted core.
Synthetic route mismatch Industrial preparation of 4-methyl analog relies on multi-step processes (hydrolysis, decarboxylation) that differ from direct aza-Wittig access to 5-ethoxyoxazole, potentially affecting cost and scalability assumptions.
Regioselectivity may not transfer General oxazole-alkyne cycloaddition frequently produces regioisomeric mixtures; the single-regioisomer outcome observed with 5-ethoxyoxazole may not hold for other 5-alkoxyoxazoles without verification.

5-Ethoxyoxazole Differentiation Evidence


Aza-Wittig Synthesis Efficiency

The synthesis of the core 5-ethoxyoxazole scaffold can be achieved via a direct aza-Wittig reaction with iminophosphoranes in satisfactory yields. In contrast, the industrial synthesis of its primary analog, 4-methyl-5-ethoxyoxazole, requires a distinct, multi-step process involving hydrolysis and decarboxylation [1]. This difference in synthetic accessibility can directly impact cost and scalability for procurement.

Aza-Wittig Efficiency
Class-level
Direct aza-Wittig route (iminophosphorane + acyl chloride) vs. multi-step industrial process for 4-methyl analog (hydrolysis, acid precipitation, decarboxylation, neutralization, distillation).
Route accessibility may influence procurement cost and lead time.
Comparative yields not directly reported; route difference is structural.
Synthetic Efficiency Aza-Wittig Reaction Process Chemistry

Regioselective Alkyne Cycloaddition

In cycloaddition reactions with unsymmetrical alkynes, 5-ethoxyoxazole demonstrates a decisive advantage in regioselectivity. It reacts with alkynones (e.g., R5 = CO2Et) to give only one regioisomer [1][2]. This is a stark contrast to the general behavior of oxazoles with unsymmetrical alkynes, which typically yield a mixture of both regioisomeric furan products [1]. This predictable selectivity simplifies purification and improves the yield of the desired isomer.

Regioselective Alkyne Cycloaddition
Class-level
Single regioisomer obtained with alkynones (e.g., R5 = CO2Et), compared to typical oxazole-alkyne reaction yielding regioisomeric furan mixtures.
Predictable regiocontrol may simplify purification and improve atom economy.
Class-level oxazole behaviour cited; specific 4-methyl analog comparison not provided.
Regioselectivity Cycloaddition Furan Synthesis

Room-Temperature HDA Reactivity

5-Ethoxyoxazoles participate in a highly efficient hetero-Diels-Alder (HDA) reaction with dienophiles under mild conditions (room temperature) when catalyzed by Nd(OTf)₃ [1]. This provides a general and single-step access to polysubstituted 3-hydroxypyridine scaffolds. This reactivity profile is fundamental to the 5-ethoxyoxazole core and is exploited for building complex heterocycles, a property that may be modulated or diminished in more sterically hindered analogs.

Room-Temperature HDA
Reported
Hetero-Diels-Alder with dienophiles proceeds at room temperature using Nd(OTf)₃ catalyst, providing polysubstituted 3-hydroxypyridines.
Mild conditions may facilitate lab-scale synthesis and functional group tolerance screening.
Direct comparison with substituted 5-alkoxyoxazoles under identical HDA conditions not reported.
Hetero-Diels-Alder Cycloaddition 3-Hydroxypyridine Synthesis

5-Ethoxyoxazole Applications


Pyridine Derivatives via Cycloaddition

5-Ethoxyoxazole is an ideal starting material for generating diverse libraries of pyridine-containing compounds. Its electron-rich diene character facilitates [4+2] cycloadditions with a wide range of dienophiles, including alkynes and trifluoromethyl alkenes, providing a modular route to functionalized 3-hydroxypyridines and trifluoromethylated pyridines [1][2]. The ability to perform these reactions at room temperature with high functional group tolerance, as demonstrated in hetero-Diels-Alder (HDA) reactions, makes it a practical and versatile building block for medicinal chemistry programs [3].

Aza-Wittig Oxazole Synthesis

For projects requiring the efficient synthesis of oxazole-containing compounds, 5-ethoxyoxazole is a strategic choice due to its accessibility via the aza-Wittig reaction. This method allows for its direct and efficient preparation from iminophosphoranes and acyl chlorides . This route offers a significant advantage over the more complex, multi-step industrial processes required for synthesizing substituted analogs like 4-methyl-5-ethoxyoxazole [4], making it a more attractive building block for cost-conscious, large-scale synthesis campaigns.

Regioselective Furan & Tritylone Synthesis

When a synthesis demands high regiocontrol in a cycloaddition step, 5-ethoxyoxazole is the reagent of choice. Its reaction with unsymmetrical alkynones yields a single regioisomer, eliminating the need for laborious separations of isomeric mixtures that plague other oxazole-based approaches [5][6]. This predictable reactivity also extends to cascade reactions with arynes, enabling the expeditious synthesis of complex 9-alkyl/aryl tritylones, a process that demonstrates the compound's capacity for building molecular complexity in a highly convergent manner [7].

Application
Selection Property
Validation Focus
Pyridine library synthesis via [4+2] cycloaddition
Diene reactivity profile
Regioselectivity and functional group tolerance with target dienophiles
Oxazole core construction using aza-Wittig route
Synthetic route accessibility
Cost and scalability compared to multi-step analog preparations
Regioselective furan and tritylone synthesis
Regiocontrol capability in cycloaddition
Isomer separation burden and reaction yield consistency

Technical Documentation Hub

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